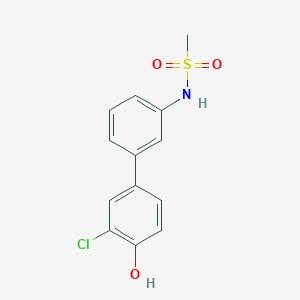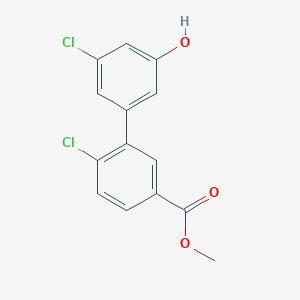
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C5C4MCPP) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 304.6 g/mol. 2C5C4MCPP is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery.
Mechanism of Action
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an electrophilic reagent, which means that it is able to form covalent bonds with other molecules. This makes it an ideal choice for a variety of reactions, such as the formation of amides, esters, and other organic compounds. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the resulting product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of various hormones, enzymes, and other biological molecules.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments. Additionally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, it is also important to note that 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be toxic if handled improperly, and should be handled with care.
Future Directions
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of novel drugs, agrochemicals, and other organic compounds. Additionally, it could be used to study the effects of various hormones, enzymes, and other biological molecules. Finally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used as a reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Synthesis Methods
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of starting materials, including benzene, chloroform, and formaldehyde. The reaction begins with the formation of an aryl chloride from the reaction of benzene and chloroform. The aryl chloride is then reacted with formaldehyde to form a methylene bridge, which is then reacted with a second aryl chloride to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature in an inert atmosphere.
properties
IUPAC Name |
methyl 2-chloro-4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUXRXJXYHPQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686174 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-49-3 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)


